
4-Hydroxy-3-iodobenzylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-iodobenzylguanidine, also known as this compound, is a useful research compound. Its molecular formula is C8H10IN3O and its molecular weight is 291.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Iodobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diagnostic Imaging Applications
Norepinephrine Transporter Targeting
HIBG is a derivative of metaiodobenzylguanidine (MIBG), which is known for its ability to target the norepinephrine transporter (NET). This property allows HIBG to be utilized in imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) for diagnosing various neuroendocrine tumors, including neuroblastoma, pheochromocytoma, and paraganglioma. The uptake of HIBG in tissues rich in sympathetic neurons makes it an effective tracer for visualizing these tumors .
Clinical Studies and Trials
Recent studies have demonstrated the efficacy of HIBG in clinical settings. For instance, the ADMIRE-HF study highlighted its role in risk stratification for heart failure patients through adrenergic imaging, showcasing its potential in cardiac diagnostics . Additionally, HIBG has been explored for its ability to provide insights into the pathophysiology of cardiac conditions by mapping sympathetic innervation .
Therapeutic Applications
Treatment of Neuroendocrine Tumors
HIBG is not only used for diagnostic purposes but also as a therapeutic agent. It has been approved by the FDA for treating patients with pheochromocytoma and paraganglioma, especially in cases where traditional therapies have failed . The therapeutic efficacy is attributed to its selective uptake by tumor cells that express NET, allowing for targeted radiotherapy with minimal damage to surrounding healthy tissues.
Combination Therapies
Research indicates that HIBG can be effectively combined with other therapeutic modalities to enhance treatment outcomes. For example, combining HIBG with chemotherapy or external beam radiation therapy has shown promise in improving survival rates among patients with advanced neuroendocrine tumors .
Synthesis and Production Techniques
The synthesis of HIBG has evolved significantly with advancements in organic chemistry techniques. Microwave-assisted synthesis has been identified as a valuable method that reduces reaction times and increases yields during the production of HIBG derivatives. This method allows for efficient labeling with radioactive isotopes such as iodine-131, which is crucial for both diagnostic and therapeutic applications .
Synthesis Method | Advantages | Applications |
---|---|---|
Microwave-assisted synthesis | Faster reaction times; higher yields | Production of HIBG for clinical use |
Traditional synthesis methods | Established protocols; widely used | Research applications |
Case Studies
Several case studies have demonstrated the clinical utility of HIBG:
-
Case Study 1: Pheochromocytoma Treatment
A patient diagnosed with metastatic pheochromocytoma was treated with iodine-131 labeled HIBG after failing conventional therapies. Post-treatment imaging showed significant tumor reduction, leading to improved clinical outcomes . -
Case Study 2: Cardiac Imaging
In a cohort study involving heart failure patients, HIBG was used to assess sympathetic nervous system function. Results indicated that patients with higher uptake levels had better prognoses, supporting the use of HIBG as a predictive tool in cardiology .
特性
CAS番号 |
103658-80-6 |
---|---|
分子式 |
C8H10IN3O |
分子量 |
291.09 g/mol |
IUPAC名 |
2-[(4-hydroxy-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3O/c9-6-3-5(1-2-7(6)13)4-12-8(10)11/h1-3,13H,4H2,(H4,10,11,12) |
InChIキー |
AADOYYQFRWXOOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
正規SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Key on ui other cas no. |
103658-80-6 |
同義語 |
3-iodo-4-hydroxybenzylguanidine 4-HIBG 4-hydroxy-3-iodobenzylguanidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。